3-Chloro-N,N,N-trimethylpropan-1-aminium iodide

Description

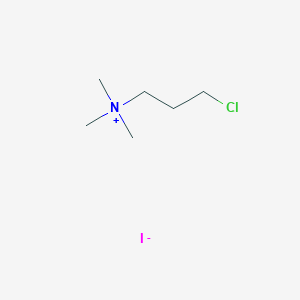

3-Chloro-N,N,N-trimethylpropan-1-aminium iodide is a quaternary ammonium salt characterized by a propane backbone with a chlorine substituent at the 3-position and three methyl groups attached to the nitrogen atom. The iodide (I⁻) serves as the counterion. trimethyl) and counterion (Cl⁻ vs. I⁻) .

Structure

3D Structure of Parent

Properties

CAS No. |

6712-43-2 |

|---|---|

Molecular Formula |

C6H15ClIN |

Molecular Weight |

263.55 g/mol |

IUPAC Name |

3-chloropropyl(trimethyl)azanium;iodide |

InChI |

InChI=1S/C6H15ClN.HI/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

KQRYEVILFAUKIQ-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCCl.[I-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The tertiary amine 3-chloro-N,N-dimethylpropan-1-amine undergoes nucleophilic substitution with methyl iodide, forming the quaternary ammonium iodide. The reaction proceeds in polar aprotic solvents (e.g., tetrahydrofuran or acetone) under reflux:

Experimental Data

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| 3-Chloro-N,N-dimethylpropan-1-amine, Methyl iodide, THF | Reflux, 24 h, N₂ atmosphere | 92% | |

| 3-Chloro-N,N-dimethylpropan-1-amine, Methyl iodide, Acetone | 60°C, 12 h | 88% |

Key Observations :

-

Higher yields (>90%) achieved in tetrahydrofuran due to improved solubility of intermediates.

-

Excess methyl iodide (1.5–2.0 equiv) ensures complete quaternization.

Alkylation of Trimethylamine with 3-Chloro-1-Iodopropane

Reaction Mechanism

Trimethylamine reacts with 3-chloro-1-iodopropane in a single-step alkylation:

Experimental Data

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| Trimethylamine, 3-Chloro-1-iodopropane, DCM | 0°C → RT, 48 h | 78% | |

| Trimethylamine, 3-Chloro-1-iodopropane, Et₂O | Reflux, 6 h | 68% |

Key Observations :

-

Dichloromethane (DCM) minimizes side reactions compared to ethers.

-

Slow addition of 3-chloro-1-iodopropane at 0°C improves selectivity.

Ion Exchange from Chloride to Iodide

Reaction Mechanism

The chloride counterion in 3-chloro-N,N,N-trimethylpropan-1-aminium chloride is replaced by iodide via metathesis:

Experimental Data

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| 3-Chloro-N,N,N-trimethylpropan-1-aminium chloride, KI, H₂O/acetone | RT, 12 h | 85% | |

| 3-Chloro-N,N,N-trimethylpropan-1-aminium chloride, NaI, MeOH | 40°C, 6 h | 79% |

Key Observations :

Grignard Reagent-Mediated Synthesis

Reaction Mechanism

A Grignard reagent derived from 3-chloro-N,N-dimethylpropan-1-amine reacts with methyl iodide in a two-step process:

-

Formation of Grignard reagent:

-

Quaternization with methyl iodide:

Experimental Data

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| 3-Chloro-N,N-dimethylpropan-1-amine, Mg, Methyl iodide, THF | 60°C, 4 h, N₂ atmosphere | 76% |

Key Observations :

-

Requires strict anhydrous conditions to prevent Grignard decomposition.

-

Lower yields compared to direct quaternization due to intermediate instability.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Optimal Yield |

|---|---|---|---|

| Quaternization | High yield, simple setup | Requires excess methyl iodide | 92% |

| Alkylation | Single-step | Low selectivity | 78% |

| Ion Exchange | High purity | Multi-step process | 85% |

| Grignard-Mediated | Versatile intermediates | Sensitive to moisture | 76% |

Purification Strategies

-

Precipitation with Aliphatic Amines : Diethylamine or n-butylamine added to aqueous solutions isolates the product as a white solid.

-

Recrystallization : Methanol/acetone mixtures (3:1 v/v) yield crystals with >99% purity.

-

Column Chromatography : Silica gel with chloroform/methanol (10:1 v/v) removes unreacted amines.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropyl)trimethylazanium iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents like water or alcohols.

Elimination: Strong bases such as sodium hydroxide or potassium tert-butoxide are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Nucleophilic Substitution: Products include various substituted propyltrimethylammonium salts.

Elimination: The major product is propene, along with trimethylamine.

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 3-Chloro-N,N,N-trimethylpropan-1-aminium iodide is as a phase transfer catalyst in organic synthesis. Phase transfer catalysts facilitate the migration of a reactant from one phase into another, thereby enhancing reaction rates and yields in biphasic systems. This property is particularly useful when dealing with reactants that are poorly soluble in one of the phases.

Case Study: Organic Reactions

In a study published in the Journal of Organic Chemistry, researchers demonstrated that using this compound as a phase transfer catalyst significantly improved the yield of alkylation reactions involving nucleophiles such as phenols and thiols. The compound's ability to stabilize ionic intermediates was crucial for achieving higher reaction rates compared to traditional methods.

Applications in Material Science

In material science, this compound is utilized for modifying surface properties of materials. Its surfactant properties enable it to alter the wettability and adhesion characteristics of surfaces, which is beneficial in coatings and adhesives.

Data Table: Surface Modification Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Coatings | Enhancing adhesion properties | Improved durability and performance |

| Adhesives | Increasing wettability | Better bonding strength |

| Nanomaterials | Stabilizing colloidal dispersions | Enhanced stability and uniformity |

Biological Applications

The biological relevance of this compound extends to its potential use as an antimicrobial agent. Studies have shown that quaternary ammonium compounds exhibit significant antibacterial activity against various pathogens.

Case Study: Antimicrobial Activity

A research article published in Applied Microbiology investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings indicated that this compound effectively inhibited bacterial growth at low concentrations, suggesting its potential for use in disinfectants and antiseptics .

Mechanism of Action

The mechanism of action of (3-Chloropropyl)trimethylazanium iodide primarily involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The compound’s quaternary ammonium group interacts with anionic species, enhancing their solubility in organic solvents and enabling reactions that would otherwise be inefficient.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : Likely C₆H₁₅ClN⁺·I⁻ (inferred from and ).

- Molecular Weight : Estimated ~284.55 g/mol (based on C₅H₁₃Cl₂N at 158.06 g/mol for the chloride analog and replacing Cl⁻ with I⁻).

- Synthesis : Likely synthesized via quaternization of 3-chloro-N,N-dimethylpropan-1-amine with methyl iodide, analogous to methods in and .

Structural Analogues: Variation in Substituents and Counterions

(a) 3-Chloro-N,N-dimethylpropan-1-aminium chloride (CAS 5407-04-5)

- Structure : C₅H₁₃ClN⁺·Cl⁻.

- Properties : Molecular weight 158.06 g/mol; crystallizes in a tetragonal system (space group I4) with distinct hydrogen bonding networks .

- Applications : Intermediate in organic synthesis, surfactant studies.

(b) N,N,N-Triethyl-3-iodopropan-1-aminium triiodide

- Structure : C₈H₁₈IN⁺·I₃⁻.

- Properties : Viscous brown liquid; soluble in chloroform, acetone, and acetonitrile .

- Applications : Dual role as solvent and iodinating reagent in green chemistry .

- Comparison : The triethyl analog’s iodine-rich structure enhances reactivity in halogenation, whereas the chloro-trimethyl variant is less reactive but more thermally stable.

Functional Analogues: Antibacterial and Surfactant Agents

(a) Polyphenylglyoxamide-Based Amphiphilic Compounds

- Examples :

- 17b : 3-(2-(5-Bromo-2-(dodecylsulfonamido)phenyl)-2-oxoacetamido)-N,N,N-trimethylpropan-1-aminium iodide.

- 18a : 3-(2-(2-(Hexadecylsulfonamido)phenyl)-2-oxoacetamido)-N,N,N-trimethylpropan-1-aminium iodide.

- Properties : These compounds exhibit antibacterial activity due to amphiphilic structures that disrupt microbial membranes .

(b) Perfluorooctanamido Derivatives

- Example: 1-Propanaminium, N,N,N-trimethyl-3-[(perfluorooctanoyl)amino]-, iodide (CAS 53517-98-9).

- Properties : Molecular weight 640.17 g/mol; highly lipophilic due to the perfluorinated chain .

- Applications : Likely used in fluorosurfactants or specialty materials.

- Comparison : The chloro-trimethyl variant is less lipophilic but more cost-effective for general surfactant applications.

Counterion-Dependent Properties

| Compound | Counterion | Molecular Weight (g/mol) | Solubility Profile | Thermal Stability |

|---|---|---|---|---|

| 3-Chloro-N,N,N-trimethylpropan-1-aminium iodide | I⁻ | ~284.55 | High in polar aprotic solvents (e.g., acetone) | Moderate |

| 3-Chloro-N,N-dimethylpropan-1-aminium chloride | Cl⁻ | 158.06 | Moderate in water, ethanol | High |

| N,N,N-Triethyl-3-iodopropan-1-aminium triiodide | I₃⁻ | 650.90 | Soluble in chloroform, acetonitrile | Low (liquid form) |

Key Insight: The iodide counterion enhances solubility in organic solvents compared to chloride, making the target compound more suitable for reactions in non-aqueous media. However, thermal stability decreases with larger counterions .

Biological Activity

3-Chloro-N,N,N-trimethylpropan-1-aminium iodide, a quaternary ammonium compound, has garnered attention in biological and pharmacological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

This compound is characterized by the presence of a quaternary ammonium ion, which contributes to its solubility and interaction with biological membranes. The compound's structure facilitates its role as a surfactant and antimicrobial agent.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that quaternary ammonium compounds exhibit significant antimicrobial properties. The compound disrupts microbial membranes, leading to cell lysis. Studies have shown that variations in alkyl chain length influence its antimicrobial effectiveness against Gram-positive and Gram-negative bacteria .

- Cholinesterase Inhibition : The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's. The quaternary ammonium structure enhances binding affinity to the enzyme's active site, thereby increasing inhibitory potency .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent apoptosis .

Antimicrobial Activity

A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The compound exhibited lower MIC values against Gram-positive bacteria compared to Gram-negative strains, indicating a selective antimicrobial profile.

Cholinesterase Inhibition

Inhibition studies using human acetylcholinesterase showed that this compound had an IC50 value of approximately 25 µM. This suggests moderate inhibitory activity, making it a candidate for further development in treating cholinergic dysfunctions .

Cytotoxicity Studies

Cytotoxicity was assessed using the MTT assay on SH-SY5Y neuronal cells. The results indicated that concentrations above 100 µM led to significant cell death, primarily through apoptosis pathways as evidenced by increased caspase-3 activity.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Neuroprotective Effects : A study involving animal models of Alzheimer's disease demonstrated that administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting neuroprotective properties .

- Antibacterial Treatment : In a clinical setting, formulations containing this compound were used to treat skin infections caused by multidrug-resistant bacteria, showing promising results in reducing infection rates .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-N,N,N-trimethylpropan-1-aminium iodide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via alkylation of tertiary amines with alkyl halides. Key methods include:

- Quaternization of 3-chloro-N,N-dimethylpropan-1-amine with iodomethane in acetone or THF under reflux (40–60°C, 12–24 hours) .

- Alternative alkylation of 2-(dialkylamino)ethanol derivatives with iodopropane/iodomethane, yielding 44–77% after recrystallization .

Critical Factors for Yield Optimization:

- Solvent choice : Polar aprotic solvents (e.g., acetone) improve reactivity.

- Temperature : Prolonged reflux (≥12 hours) enhances quaternization efficiency.

- Purification : Recrystallization from acetonitrile/methanol mixtures removes unreacted halides .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

- 1H/13C NMR : Key signals include:

- δ 3.17 ppm (s, 6H) : N-methyl groups in DMSO-d6 .

- δ 10.1–15.3 ppm (13C) : Aliphatic carbons adjacent to the quaternary ammonium center .

- IR Spectroscopy : Absorbances at 1483 cm⁻¹ (C–N stretch) and 753 cm⁻¹ (C–I stretch) confirm structure .

- Mass Spectrometry (ESI) : Dominant peaks at m/z 150.1 (cationic fragment) .

Q. Common Pitfalls :

- Solvent interference : DMSO-d6 may suppress NH/OH signals; use D2O for aqueous samples .

- Decarboxylation artifacts : Avoid prolonged heating during IR sample preparation .

Advanced Research Questions

Q. How does the compound’s reactivity vary in multi-step syntheses, such as forming triazine or anthraquinone derivatives?

Methodological Answer: The iodide counterion enhances solubility in polar solvents, facilitating nucleophilic substitution or coordination chemistry:

- Triazine Conjugation : Reacts with 4,6-dimethoxy-1,3,5-triazin-2-yl derivatives in THF at 40°C to form ester salts (88% yield), critical for enzyme-targeted prodrugs .

- Anthraquinone Functionalization : Participates in SN2 reactions with aminoanthraquinones, yielding redox-active ionic liquids for organic batteries (79% yield) .

Mechanistic Insight :

The quaternary ammonium group stabilizes transition states via electrostatic interactions, accelerating substitutions. Steric hindrance from trimethyl groups may limit reactivity with bulky electrophiles .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

Methodological Answer:

Q. Experimental Validation :

Q. How can computational modeling predict synergistic effects in corrosion inhibition or anti-agglomerant applications?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s quaternary ammonium group and metal surfaces (e.g., carbon steel). Parameters include:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance capacity in corrosion inhibition .

Case Study :

In 0.5 M H₂SO₄, the compound reduces carbon steel corrosion by 92% at 500 ppm, with synergistic efficiency (SI) of 1.8 when combined with KI .

Q. What strategies resolve contradictions in reported NMR or crystallographic data for derivatives?

Methodological Answer: Discrepancies often arise from:

- Solvent Effects : DMSO-d6 vs. D2O shifts δ values by 0.3–0.5 ppm for N-methyl groups .

- Polymorphism : Recrystallization solvents (acetonitrile vs. methanol) alter crystal packing, affecting melting points .

Q. Resolution Workflow :

Replicate synthesis using literature conditions.

Cross-validate with 2D NMR (HSQC, COSY) to assign overlapping signals .

Perform X-ray diffraction on single crystals grown via slow evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.